Selurampanel, also known by its developmental code BGG492, is synthesized from a series of quinazolinedione derivatives. It is classified as a competitive antagonist of AMPA receptors, which are critical for mediating fast synaptic transmission in the brain. Its design focuses on enhancing oral bioavailability and efficacy against seizures induced by maximal electroshock in preclinical models .
The synthesis of selurampanel involves several key steps that leverage established organic chemistry techniques. The initial approach includes the preparation of a quinazolinedione scaffold followed by the introduction of a methanesulfonamide group. The process typically begins with the formation of 2,4-dioxo-1H-quinazoline derivatives through cyclization reactions involving appropriate precursors.
Selurampanel has a complex molecular structure characterized by the following features:
The structural analysis indicates that selurampanel binds effectively to the AMPA receptor, blocking glutamate activity and thus providing anticonvulsant effects.
Selurampanel undergoes specific chemical reactions that are essential for its synthesis and functionality:
These reactions are critical not only for synthesizing selurampanel but also for understanding its behavior in biological systems .
Selurampanel acts primarily as a competitive antagonist at AMPA receptors. By binding to these receptors, it inhibits the excitatory effects of glutamate, which is pivotal in seizure propagation:
Selurampanel possesses distinct physical and chemical properties:
Additional properties such as melting point and pH stability are crucial for formulation development in pharmaceutical applications .
Selurampanel's primary application lies within neuroscience, particularly:
Selurampanel (INN: selurampanel; codenames BGG492, BGG-492) is a quinazoline-dione sulfonamide derivative with the chemical name N-(7-isopropyl-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methanesulfonamide. Its molecular formula is C₁₆H₁₉N₅O₄S, with a molecular weight of 377.42 g/mol and a CAS registry number of 912574-69-7 [2] [4] [7]. The compound exists as a solid powder, soluble in DMSO but insoluble in water, with >98% purity confirmed by HPLC in research-grade material [9]. As a competitive antagonist targeting ionotropic glutamate receptors, selurampanel represents a mechanistically distinct approach to modulating neuronal hyperexcitability underlying neurological disorders.
Table 1: Fundamental Chemical Characteristics of Selurampanel
Property | Value |
---|---|
IUPAC Name | N-(7-isopropyl-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methanesulfonamide |
Molecular Formula | C₁₆H₁₉N₅O₄S |
Molecular Weight | 377.42 g/mol |
CAS Registry Number | 912574-69-7 |
Chemical Structure | Quinazoline-dione sulfonamide |
Solubility Profile | Soluble in DMSO; insoluble in water |
Primary Synonyms | BGG492, BGG-492, BGG 492 |
Selurampanel is pharmacologically classified as a competitive antagonist of ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. It exhibits high selectivity for AMPA receptors (AMPARs), with a half-maximal inhibitory concentration (IC₅₀) of 190 nM in functional assays [5] [9]. The compound demonstrates >100-fold selectivity for AMPARs over N-methyl-D-aspartate (NMDA) receptors and shows differential activity across kainate receptor subunits, with greatest affinity for GluK1 (GluR5)-containing receptors [1] [3] [7].
The molecular architecture of AMPA/kainate receptors comprises tetrameric combinations of subunits: GluA1-4 for AMPARs and GluK1-5 for kainate receptors. These ligand-gated cation channels mediate fast excitatory synaptic transmission in the central nervous system. AMPARs are crucial for rapid depolarization of postsynaptic membranes, while kainate receptors (particularly GluK1-containing subtypes) modulate presynaptic neurotransmitter release and postsynaptic excitability [3]. Selurampanel competes with glutamate at the agonist-binding domain of these receptors, preventing conformational changes necessary for ion channel gating and subsequent neuronal depolarization [1] [8]. This mechanism is particularly relevant in pathological hyperexcitability states, where excessive glutamate signaling contributes to synchronous neuronal firing.
A critical pharmacological advantage of selurampanel is its reasonable blood-brain barrier (BBB) penetration, enabling central nervous system activity following oral administration. Pharmacokinetic studies in mice demonstrate a plasma half-life of 3.3 hours after intravenous administration, with a moderate volume of distribution (Vdₛₛ = 1.3 L/kg) and low systemic clearance (5.4 mL/min·kg) [5] [8]. These properties supported its investigation for conditions involving glutamate excitotoxicity, including epilepsy, migraine, and tinnitus.
Table 2: Pharmacodynamic Profile of Selurampanel at Glutamate Receptors
Receptor Type | Subunit Composition | Selurampanel Activity | Selectivity vs. NMDA |
---|---|---|---|
AMPA Receptor (AMPAR) | GluA1-GluA4 combinations | Competitive antagonist (IC₅₀ = 190 nM) | >100-fold selective |
Kainate Receptor (KAR) | GluK1 (GluR5)-containing | Moderate antagonist activity | >50-fold selective |
Kainate Receptor (KAR) | GluK2/GluK3 homomers | Weak or negligible activity | Not determined |
NMDA Receptor (NMDAR) | GluN1/GluN2 combinations | Minimal activity at clinical concentrations | Reference receptor |
The development of selurampanel by Novartis emerged from two converging scientific imperatives: (1) the well-established pathophysiological role of glutamate excitotoxicity in neurological disorders, and (2) the significant unmet medical need in pharmacoresistant epilepsy. By the early 2000s, research had demonstrated that excessive activation of AMPA and kainate receptors contributes to seizure initiation and propagation, as well as the pathological neuronal hyperexcitability underlying migraine and tinnitus [1] [3]. Approximately 30% of epilepsy patients exhibited treatment resistance to existing antiseizure medications, necessitating novel mechanistic approaches [1] [6]. The quinazoline-dione chemical scaffold was identified as a promising template for competitive AMPA/kainate receptor inhibition with improved selectivity and pharmacokinetic profiles over earlier compounds like perampanel.
The medicinal chemistry optimization program focused on enhancing receptor affinity, metabolic stability, and oral bioavailability. Structure-activity relationship (SAR) studies revealed that the 7-isopropyl and 6-(1-methyl-1H-pyrazol-5-yl) substituents on the quinazoline-dione core conferred optimal AMPAR binding affinity, while the N-3 methanesulfonamide group enhanced solubility and pharmacokinetic properties [9]. This strategic optimization yielded selurampanel (BGG492) as a development candidate with nanomolar receptor affinity and demonstrated antiseizure efficacy in animal models.
Preclinical studies established selurampanel's robust activity in seizure models. It potently and dose-dependently antagonized maximal electroshock seizure (MES)-induced generalized tonic-clonic seizures in mice, with a median effective dose (ED₅₀) of approximately 7 mg/kg after 1-hour pretreatment [5] [9]. This efficacy profile, coupled with favorable pharmacokinetics, supported progression to human trials. Phase I studies established its safety profile and pharmacokinetic parameters, leading to Phase II proof-of-concept trials across three indications: partial-onset epilepsy (NCT01117857), acute migraine (NCT01436682), and chronic subjective tinnitus (NCT01750944) [6] [7].
Clinical evidence emerged from a randomized, double-blind, placebo-controlled study in patients with photosensitive epilepsy. Selurampanel demonstrated a dose-dependent suppression of the photoparoxysmal response (PPR), establishing a clear exposure-response relationship and confirming target engagement in humans [1] [4]. Despite these promising pharmacological findings, Novartis discontinued clinical development across all indications in September 2017, following failure to meet proof-of-concept criteria in migraine and insufficient efficacy differentiation in epilepsy trials [6] [7]. The compound remains a valuable pharmacological tool for investigating AMPA/kainate receptor pathophysiology.
Table 3: Key Milestones in Selurampanel Development
Stage | Findings/Outcomes | Reference Indication |
---|---|---|
Preclinical Discovery | Quinazoline-dione sulfonamide optimization; IC₅₀ = 190 nM at AMPAR | Epilepsy |
Rodent MES Model | ED₅₀ = ~7 mg/kg (1h pretreatment); oral activity confirmed | Epilepsy |
Phase I | Safety, tolerability, and pharmacokinetics established in healthy volunteers | First-in-human |
Phase II (Epilepsy) | Dose-dependent PPR suppression; PK/PD relationship confirmed | Photosensitive epilepsy |
Phase II (Migraine) | Modest pain relief but high side effect rate; PoC not met | Acute migraine attack |
Phase II (Tinnitus) | Efficacy not demonstrated | Chronic subjective tinnitus |
September 2017 | Development discontinued across all indications | Portfolio decision |
Comprehensive Synonym Table for Selurampanel
Identifier Type | Name(s) |
---|---|
International Nonproprietary Name (INN) | Selurampanel |
Chemical Names | N-(7-isopropyl-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methanesulfonamide |
N-[6-(1-Methyl-1H-pyrazol-5-yl)-7-(propan-2-yl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide | |
Development Codes | BGG492; BGG-492; BGG 492 |
CAS Registry Number | 912574-69-7 |
UNII Identifier | 7WG1MR7DAR |
Other Synonyms | BGG-492A; Methanesulfonamide, N-(1,4-dihydro-7-(1-methylethyl)-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-3(2H)-quinazolinyl)- |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7